molecular formula C12H20N4O2S B12218337 Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12218337
M. Wt: 284.38 g/mol
InChI Key: FVBPDVLNYIVLGX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a substituted thiazole derivative featuring:

  • Amino group at position 4 of the thiazole ring.
  • 4-Ethylpiperazinyl group at position 2.
  • Ethyl ester at position 3.

This compound is structurally analogous to bioactive thiazoles investigated in medicinal chemistry, particularly in antimicrobial and enzyme inhibition studies (e.g., LAT inhibition for latent tuberculosis treatment ).

Properties

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H20N4O2S/c1-3-15-5-7-16(8-6-15)12-14-10(13)9(19-12)11(17)18-4-2/h3-8,13H2,1-2H3

InChI Key

FVBPDVLNYIVLGX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Piperazine: The thiazole intermediate is then reacted with 4-ethylpiperazine under basic conditions to introduce the piperazine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives with similar thiazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds featuring piperazine moieties have demonstrated promising cytostatic activity in the NCI-60 cell line screening, indicating their potential as effective anticancer agents .

Mechanism of Action:
The anticancer properties of thiazole-based compounds are often attributed to their ability to inhibit key cellular pathways involved in tumor growth and survival. Specifically, they may target kinase receptors and disrupt signaling pathways essential for cancer cell proliferation. The incorporation of piperazine enhances water solubility and binding affinity to target proteins, which is crucial for drug efficacy .

Therapeutic Applications

The compound's structural features suggest several therapeutic applications:

  • Anticancer Therapy: As mentioned, the compound shows promise in targeting various cancer types through its antiproliferative activity. The modification of the thiazole structure can lead to enhanced potency against specific cancer cell lines.
  • Neurological Disorders: Some studies have indicated that similar thiazole derivatives may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the thiazole ring and the piperazine moiety can significantly influence biological activity. For example:

Compound Variation Biological Activity Notes
Piperazine substitutionIncreased solubility and potencyEnhances drug-likeness properties
Thiazole modificationsTarget-specific effectsPotentially alters receptor binding affinity

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity: A study evaluated a series of thiazole derivatives, including those with piperazine substitutions, showing significant inhibition of cell growth in colorectal carcinoma (HCT116) and breast cancer (SK-BR-3) cell lines at low micromolar concentrations .
  • Neuroprotective Effects: Research on related compounds indicated potential neuroprotective mechanisms through modulation of dopamine receptors, suggesting a pathway for developing treatments for Parkinson's disease .

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-ethyl-piperazin-1-yl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent critically influences biological activity and physicochemical properties. Key analogs include:

Compound Name (CAS No.) Substituent at Position 2 Key Properties/Applications References
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate (1334498-23-5) 4-Methylpiperazinyl Increased hydrophilicity vs. ethyl analog; explored in kinase inhibition
Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate Morpholinyl Enhanced metabolic stability due to oxygen in morpholine ring; used in CNS-targeting agents
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate (39736-33-9) Ethylsulfanyl (S-Et) Prodrug potential; sulfur may participate in redox interactions
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate derivatives 4-Phenylpiperazinyl Improved receptor selectivity (e.g., serotonin receptors) due to aromatic bulk

Substituent Variations at Position 4

Variations at position 4 (amino vs. methyl/hydroxymethyl):

Compound Name (CAS No.) Substituent at Position 4 Impact on Activity References
Ethyl 2-amino-4-methylthiazole-5-carboxylate Methyl Reduced hydrogen-bonding capacity; lower solubility
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (25039-77-4) Hydroxymethyl Increased polarity; potential for glycosylation or prodrug strategies

The amino group in the target compound enables hydrogen bonding with biological targets, a feature absent in methyl-substituted analogs .

Ester Group Modifications

Replacement of the ethyl ester with amides or other esters alters pharmacokinetics:

Compound Name (CAS No.) Position 5 Modification Applications References
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Amide Improved oral bioavailability; protease inhibition
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (C14H12F3NO2S) Trifluoromethylphenyl Enhanced metabolic resistance; fluorophilic binding

The ethyl ester in the target compound offers a balance between hydrolytic stability and enzymatic cleavage for prodrug activation .

Structural Validation

Crystallographic tools like SHELX and WinGX ensure accurate structural determination, critical for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H18N4O2S
Molecular Weight270.35 g/mol
IUPAC NameThis compound
CAS Number1031990-42-7

The mechanism of action for this compound is believed to involve its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors, notably affecting pathways such as:

  • NF-kB Inflammatory Pathway: This inhibition can lead to reduced inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 μg/mL
Escherichia coli≤ 0.5 μg/mL

These results suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound's anticancer properties have been evaluated in several studies. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineGI Value at 10 μM
HOP-92 (NSCL)86.28%
HCT-116 (Colorectal)40.87%
SK-BR-3 (Breast)46.14%

These findings indicate that this compound may be a valuable candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of thiazole derivatives, including this compound. A study published in MDPI highlighted its effectiveness against multiple cell lines and its acceptable drug-likeness properties based on ADME-Tox predictions .

Furthermore, a study investigating structure–activity relationships (SAR) found that modifications to the thiazole scaffold could enhance both antimicrobial and anticancer activities. The research emphasized the importance of piperazine substitutions in increasing the compound's potency .

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